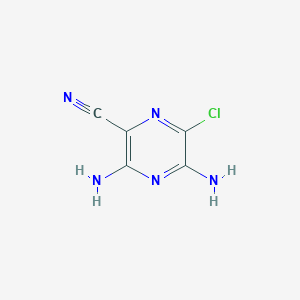

3,5-Diamino-6-chloropyrazine-2-carbonitrile

Description

Historical Development and Research Context

The historical trajectory of 3,5-diamino-6-chloropyrazine-2-carbonitrile research can be traced through patent literature and academic publications spanning several decades. Early developmental work focused on establishing synthetic methodologies for producing this compound as an intermediate in pharmaceutical synthesis. Patent documentation from the mid-2000s indicates that systematic research into pyrazine derivatives, including this compound, was driven by the need to develop novel therapeutic compounds with enhanced biological activity. The compound emerged as a key intermediate in the synthesis of epithelial sodium channel blockers, representing a significant milestone in the development of respiratory therapeutics.

Research context during the early development phase emphasized the compound's role as a building block for more complex pharmaceutical molecules. Academic investigations during this period concentrated on optimizing synthetic routes and understanding the chemical reactivity patterns of the pyrazine core structure. The presence of multiple functional groups, including amino substituents and the carbonitrile moiety, presented both opportunities and challenges for researchers seeking to develop efficient synthetic methodologies. Patent literature from this era demonstrates the systematic exploration of reaction conditions and the development of scalable production processes.

The compound's research context was further shaped by broader developments in heterocyclic chemistry and medicinal chemistry research. Scientists recognized that pyrazine derivatives possessed unique structural features that could be exploited for developing compounds with specific biological activities. The chlorine substituent at position six and the amino groups at positions three and five created a distinctive electronic environment that influenced both chemical reactivity and biological interactions. This understanding formed the foundation for subsequent research efforts that would expand the compound's applications beyond its initial pharmaceutical focus.

Properties

IUPAC Name |

3,5-diamino-6-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQENTCJPUUSHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402079 | |

| Record name | 3,5-Diamino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-59-3 | |

| Record name | 3,5-Diamino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-6-chloropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amination of 3-Amino-5,6-dichloropyrazine Carboxylic Acid Methyl Ester

In a representative procedure, 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester is dissolved in dimethyl sulfoxide (DMSO) and treated with anhydrous ammonia gas at 65–70°C. This results in the displacement of the 5-chloro substituent by an amino group, yielding 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester with a 91% yield after recrystallization from acetonitrile. Key analytical data include:

This method highlights the regioselective amination at the 5-position, preserving the 6-chloro and 2-ester groups for subsequent functionalization.

Hydrolysis of Ester Intermediates to Carboxylic Acids

The methyl ester group at the 2-position is hydrolyzed to a carboxylic acid under basic conditions. For example, refluxing methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with aqueous sodium hydroxide in methanol achieves near-quantitative conversion to 3,5-diamino-6-chloropyrazine-2-carboxylic acid.

Reaction Conditions and Yields

This hydrolysis step is critical for generating the carboxylic acid intermediate, which serves as a precursor for nitrile formation.

Alternative Route: Direct Cyanation of Pyrazine Intermediates

An alternative approach involves introducing the nitrile group earlier in the synthesis via nucleophilic aromatic substitution. For instance, treating 2,6-dichloro-3,5-diaminopyrazine with copper(I) cyanide (CuCN) in a polar aprotic solvent (e.g., DMF) could displace the 2-chloro substituent with a cyano group.

Challenges and Considerations

-

Regioselectivity : Ensuring substitution occurs preferentially at the 2-position requires steric and electronic control.

-

Side Reactions : Competing amination at the 2-position (if ammonia is present) may necessitate protective group strategies.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride and primary amines, with the reaction typically carried out in an aprotic solvent such as dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

Substitution Reactions: Formation of 3,5-diamino-6-alkylaminopyrazine-2-carbonitrile.

Oxidation Reactions: Formation of 3,5-diamino-6-chloropyrazine-2-nitrocarbonitrile.

Reduction Reactions: Formation of 3,5-diamino-6-chloropyrazine-2-ethylamine.

Scientific Research Applications

Medicinal Chemistry

3,5-Diamino-6-chloropyrazine-2-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for potential anticancer and antimicrobial properties. Notably, compounds derived from this structure have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation and microbial growth .

Treatment of Respiratory Diseases

Research indicates that derivatives of this compound can act as epithelial sodium channel blockers , which are beneficial for treating conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD). These compounds enhance mucosal hydration and promote mucus clearance in the airways .

Materials Science

The compound is also explored for its potential in developing novel materials with specific electronic and optical properties . Its stable chemical structure allows it to be utilized in the production of dyes and pigments, contributing to advancements in material engineering.

Biological Research

In biological applications, this compound acts as a building block for synthesizing bioactive molecules used in various assays. Its role in developing compounds for studying cellular processes has been documented extensively .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the efficacy of derivatives against cancer cell lines | Showed significant inhibition of cell proliferation at low concentrations |

| Epithelial Sodium Channel Blockade | Evaluated the effects on airway surface liquid levels | Confirmed increased hydration and mucus clearance in model systems |

| Material Development | Explored the use of the compound in dye synthesis | Developed new dyes with enhanced stability and color vibrancy |

Mechanism of Action

The mechanism of action of 3,5-diamino-6-chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by inhibiting key enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The amino and nitrile groups play a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,5-Diamino-6-chloropyrazine-2-carbonitrile with structurally related compounds from recent literature:

Key Observations :

- Electronic Effects: The cyano group in this compound enhances electrophilicity at the pyrazine ring, facilitating nucleophilic attacks. In contrast, compounds like 11a and 11b feature additional electron-withdrawing carbonyl (-CO) groups, further polarizing the fused thiazolo-pyrimidine system .

- Steric Hindrance : The fused thiazole rings in 11a and 11b introduce steric bulk, reducing accessibility to reactive sites compared to the simpler pyrazine scaffold of the target compound.

Physical and Spectral Properties

Insights :

- The target compound’s cyano group exhibits IR absorption near 2,200 cm⁻¹, consistent with 11a and 11b, confirming its presence.

- The absence of carbonyl groups in this compound simplifies its NMR profile compared to 11a and 11b, which show complex splitting due to fused heterocycles.

Biological Activity

3,5-Diamino-6-chloropyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of amino and nitrile functional groups contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. The compound features a pyrazine ring substituted with two amino groups and a chlorine atom, along with a nitrile group that enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor of key enzymes involved in various cellular processes, leading to the disruption of cell growth and proliferation. The amino and nitrile groups facilitate binding to active sites on these enzymes, thereby exerting its biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation through various pathways.

- Epithelial Sodium Channel Blocker : It has been evaluated for its effectiveness in enhancing mucociliary clearance by blocking epithelial sodium channels (ENaC), which is particularly relevant for treating cystic fibrosis .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Epithelial Sodium Channel Inhibition

A comparative study between this compound and amiloride (a known ENaC blocker) demonstrated that the former was 60 to 100 times more potent at enhancing mucociliary clearance in vitro. This study utilized canine bronchial epithelial cells to assess drug potency and reversibility .

Applications in Research

The compound serves as a versatile building block in various fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals targeting infections and cancer.

- Material Science : Investigated for developing novel materials with enhanced electronic properties.

- Biochemical Research : Employed in studies related to enzyme inhibition and metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Diamino-6-chloropyrazine | Similar pyrazine structure | Moderate antimicrobial activity |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Methyl ester derivative | Enhanced solubility; potential for drug formulation |

| 3,5-Diamino-6-chloropyrazine-2-carboxylic acid | Carboxylic acid derivative | Notable for its role as an ENaC blocker |

Q & A

Q. What are the common synthetic routes for 3,5-diamino-6-chloropyrazine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis of pyrazine-carbonitrile derivatives typically involves cyclization or substitution reactions. For example, describes a method using chloroacetic acid, aromatic aldehydes, and fused sodium acetate in a refluxing mixture of acetic anhydride and acetic acid. Optimizing reaction time, temperature (e.g., reflux at 110–120°C), and catalyst load (e.g., sodium acetate) can improve yields. Purification via crystallization from solvents like DMF/water is critical to isolate the product . For chlorinated analogs, halogenation steps using POCl₃ or SOCl₂ may be employed, though exact protocols for the target compound require further validation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups like amino (-NH₂, ~3400 cm⁻¹) and nitrile (-CN, ~2220 cm⁻¹) .

- NMR : ^1H NMR resolves aromatic protons and substituents (e.g., δ 7.29–8.01 for =CH or ArH in analogs), while ^13C NMR confirms nitrile carbons (~116–117 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for related structures) validate molecular formulas .

Q. How does the stability of this compound vary under different storage conditions?

Chloropyrazine derivatives are sensitive to moisture and light. Storage in anhydrous environments (e.g., desiccators with silica gel) at 2–8°C is recommended. highlights stability protocols for similar chlorinated pyrazines, emphasizing purity checks via HPLC post-storage (>95% purity retention) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations can map electron density to predict sites for electrophilic substitution (e.g., at the para position to -Cl). ’s SMILES data (C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)Cl)C#N) for analogs provides a basis for molecular orbital analysis. Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental NMR/IR data .

Q. What strategies resolve contradictions in spectroscopic data for amino-chloropyrazine derivatives?

Discrepancies in NH₂ proton signals (e.g., broadening due to hydrogen bonding) may arise. Deuterium exchange (D₂O) in NMR, as shown in for NH groups, distinguishes exchangeable protons. Multi-technique cross-validation (e.g., IR + MS + elemental analysis) minimizes ambiguity .

Q. How can byproducts from the synthesis of this compound be identified and mitigated?

Byproducts like dechlorinated or dimerized species can form under harsh conditions. LC-MS or GC-MS (e.g., m/z 403 for dimeric analogs in ) identifies impurities. Adjusting stoichiometry (e.g., limiting chloroacetic acid) and stepwise addition of reagents reduces side reactions .

Q. What role do substituents play in the biological activity of this compound analogs?

Substituents like thiophene or methyl groups () influence bioactivity by modulating lipophilicity and binding affinity. In vitro assays (e.g., enzyme inhibition) paired with QSAR models can quantify structure-activity relationships. For example, electron-withdrawing groups (-CN, -Cl) enhance electrophilic interactions in target proteins .

Methodological Guidance

Designing a reaction mechanism study for amino-chloropyrazine intermediates:

Use isotopic labeling (e.g., ^15N-ammonia) to track amino group incorporation. Quench reactions at intervals and analyze intermediates via LC-MS. ’s reflux protocol with malononitrile exemplifies kinetic trapping of intermediates .

Optimizing HPLC conditions for purity analysis:

Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times for chloropyrazines typically range 8–12 minutes at 254 nm. Calibrate with reference standards (e.g., ’s >98% purity criteria) .

Evaluating thermal stability via TGA-DSC:

Heat samples at 10°C/min under nitrogen. Pyrazine-carbonitriles often decompose above 200°C (e.g., ’s mp 243–246°C). Correlate weight loss with MS data to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.